The Chemical Properties and Applications of 1-Bromohexane-d13
The Chemical Properties and Applications of 1-Bromohexane-d13
An In-depth Technical Guide:
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromohexane-d13 (Hexyl-d13 bromide), a deuterated isotopologue of 1-bromohexane. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights into its application, handling, and analytical characterization. The substitution of protium with deuterium imparts unique characteristics to the molecule, making it an invaluable tool for quantitative analysis, mechanistic studies, and advanced material research.
Core Physicochemical Properties: The Impact of Deuteration
1-Bromohexane-d13 is a saturated alkyl halide where all 13 hydrogen atoms on the hexyl chain have been replaced by deuterium isotopes. This isotopic substitution, while not altering the fundamental chemical reactivity at the carbon-bromine bond, significantly modifies its physical properties.
The most immediate consequence of deuteration is an increase in molecular weight. The C-D bond is also slightly shorter and stronger than the C-H bond, which leads to a lower vibrational zero-point energy. This manifests as subtle but measurable differences in physical constants compared to its non-deuterated counterpart, 1-bromohexane. For instance, the density of 1-Bromohexane-d13 is notably higher, a direct result of the increased mass of deuterium (approx. 2 g/mol ) compared to protium (approx. 1 g/mol ). These differences are critical for its utility in modern analytical techniques.
The following table summarizes the key physicochemical properties of 1-Bromohexane-d13:
| Property | Value | Source |
| Chemical Name | 1-Bromohexane-d13 | N/A |
| Synonyms | Hexyl-d13 bromide | |
| CAS Number | 130131-94-1 | [1][2] |
| Molecular Formula | C₆D₁₃Br | [1][2] |
| Linear Formula | CD₃(CD₂)₄CD₂Br | |
| Molecular Weight | 178.15 g/mol | [1][2] |
| Appearance | Colorless liquid | [3][4] |
| Boiling Point | 154-158 °C | |
| Melting Point | -85 °C | |
| Density | 1.269 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4475 | |
| Isotopic Purity | ≥98 atom % D | [1] |
| Solubility | Limited solubility in water; soluble in many organic solvents.[3][4] | N/A |
Spectroscopic Signature and Analytical Characterization
The complete deuteration of the alkyl chain creates a distinct spectroscopic fingerprint, which is fundamental to its applications. Standard analytical techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are used to confirm identity and purity.
Mass Spectrometry (MS)
In MS, 1-Bromohexane-d13 is readily distinguished from its protium analog by a mass shift of +13 atomic mass units. This clear mass difference is the cornerstone of its use as an internal standard in quantitative assays using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Because it co-elutes with the non-deuterated analyte but is detected at a different mass-to-charge ratio (m/z), it can accurately correct for variations in sample preparation and instrument response.
The fragmentation pattern in electron ionization (EI) MS will also differ. The greater strength of the C-D bond compared to the C-H bond means that fragmentation pathways involving the cleavage of these bonds are less favored, potentially leading to a different relative abundance of fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unequivocal proof of the isotopic substitution:
-
¹H NMR: An ideal ¹H NMR spectrum of pure 1-Bromohexane-d13 will show a complete absence of signals in the alkyl region. This "proton-free" background is highly advantageous when it is used as a high-boiling solvent for studying other compounds without interfering signals.
-
¹³C NMR: The ¹³C NMR spectrum is informative. The chemical shifts of the carbon atoms are similar to the non-deuterated analog, but the signals are split into complex multiplets due to coupling with the attached deuterium atoms (spin I=1). For example, a -CD₂- group will appear as a quintet (2nI+1 = 221+1 = 5), and a -CD₃ group will appear as a septet (231+1 = 7).[5]
-
²H (Deuterium) NMR: This technique allows for direct observation of the deuterium nuclei, providing confirmation of the deuteration pattern and isotopic purity.
Infrared (IR) Spectroscopy
The vibrational frequencies of chemical bonds are highly dependent on the mass of the atoms involved. In the IR spectrum of 1-Bromohexane-d13, the characteristic C-H stretching vibrations, typically found in the 2850-3000 cm⁻¹ region for 1-bromohexane, are absent.[6][7] They are replaced by C-D stretching vibrations, which appear at a significantly lower frequency, approximately in the 2100-2250 cm⁻¹ range. This clear shift provides a rapid method for confirming the presence of deuteration.
Chemical Reactivity and Synthetic Utility
As an isotopologue, 1-Bromohexane-d13 undergoes the same fundamental reactions as 1-bromohexane.[8] It functions as a primary alkyl halide and is a versatile synthetic intermediate.
Key reactions include:
-
Nucleophilic Substitution: It readily participates in Sₙ2 reactions, where the bromide is displaced by a nucleophile. This is a common method for introducing a hexyl group into a molecule.[4]
-
Grignard Reagent Formation: It reacts with magnesium metal in an ether solvent to form the corresponding Grignard reagent, hexyl-d13-magnesium bromide.[8] This creates a powerful nucleophilic carbon source for forming new carbon-carbon bonds.
-
Cross-Coupling Reactions: It can be used as a substrate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, to form more complex molecules.[3]
While the types of reactions are the same, the rate at which they occur can be influenced by the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, so if a C-H/C-D bond is broken in the rate-determining step of a reaction, the deuterated compound will react more slowly. For most reactions of 1-bromohexane where the C-Br bond is the primary site of reactivity, the KIE is negligible (a secondary effect). However, in elimination reactions where a proton/deuteron is abstracted from the beta-carbon, a significant KIE would be observed, making this compound a useful tool for such mechanistic studies.
Key Applications in Research and Drug Development
The unique properties of 1-Bromohexane-d13 underpin its use in several scientific domains.
-
Internal Standard for Quantitative Analysis: This is its most common application. In bioanalytical studies for pharmacokinetics or in environmental monitoring, where precise quantification of a target analyte (e.g., a derivative of hexane) is required, 1-Bromohexane-d13 serves as an ideal internal standard. Its near-identical chemical behavior and distinct mass ensure the highest level of accuracy.
-
Tracer for Mechanistic Studies: In complex organic synthesis or metabolic studies, replacing a standard hexyl group with its d13-labeled counterpart allows researchers to track the fate of the fragment through the reaction or metabolic pathway using mass spectrometry.
-
Neutron Scattering in Materials Science: Deuterium has different neutron scattering properties than protium. This makes deuterated molecules like 1-Bromohexane-d13 valuable probes in neutron scattering experiments. For example, it has been used in the synthesis of deuterated poly(3-hexylthiophene) to study the morphology and dynamics of conjugated polymers, which is crucial for developing organic electronic devices.
Experimental Protocol: Identity and Purity Confirmation by GC-MS
This protocol outlines a standard self-validating method to confirm the identity and estimate the chemical and isotopic purity of a sample of 1-Bromohexane-d13.
Objective: To verify the molecular weight and purity of 1-Bromohexane-d13 and to check for the presence of its non-deuterated analog.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 1-Bromohexane-d13 in a volatile organic solvent like ethyl acetate or hexane.
-
Prepare a 1 µg/mL working solution by diluting the stock solution.
-
-
GC-MS Instrument Setup (Typical Conditions):
-
GC Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold: 2 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-250.
-
-
Data Acquisition and Analysis:
-
Inject the sample and acquire the data.
-
Identity Confirmation:
-
Locate the chromatographic peak for 1-Bromohexane-d13.
-
Extract the mass spectrum for this peak.
-
Confirm the presence of the molecular ion. Due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 177 (C₆D₁₃⁷⁹Br) and m/z 179 (C₆D₁₃⁸¹Br).
-
-
Purity Assessment:
-
Chemical Purity: Integrate the total ion chromatogram (TIC). The peak area of 1-Bromohexane-d13 as a percentage of the total area of all peaks gives an estimate of chemical purity.
-
Isotopic Purity: Check for the presence of the non-deuterated 1-bromohexane, which would elute at a nearly identical retention time. Its molecular ions would be at m/z 164 and 166. The relative intensity of these ions compared to the m/z 177/179 ions can be used to assess isotopic purity.
-
-
Workflow for Analytical Validation
Caption: Workflow for identity and purity confirmation of 1-Bromohexane-d13 via GC-MS.
Safety, Handling, and Storage
1-Bromohexane-d13 shares the same hazards as its non-deuterated analog. It must be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.
-
GHS Classification: It is classified as a flammable liquid (H226), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Keep away from heat, sparks, and open flames. Avoid contact with strong oxidizing agents and strong bases, as these can cause vigorous reactions.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Under recommended storage conditions, the compound is stable, but re-analysis for chemical purity is recommended after extended periods (e.g., three years).[9]
References
-
1-BROMOHEXANE. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
1-Bromohexane. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
1-BROMOHEXANE. (n.d.). Ataman Kimya. Retrieved January 27, 2026, from [Link]
-
1-Bromohexane | C6H13Br | MD Topology | NMR | X-Ray. (n.d.). ATB - Automated Topology Builder. Retrieved January 27, 2026, from [Link]
-
Hexane, 1-bromo-. (n.d.). NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]
-
Hexane, 1-bromo-. (n.d.). NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]
-
C-13 nmr spectrum of 1,1-dibromoethane. (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]
Sources
- 1. 1-Bromohexane-d13 | CDN-D-1723-0.5G | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. atamankimya.com [atamankimya.com]
- 4. CAS 111-25-1: 1-Bromohexane | CymitQuimica [cymitquimica.com]
- 5. C2H4Br2 CH3CHBr2 C-13 nmr spectrum of 1,1-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,1-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Hexane, 1-bromo- [webbook.nist.gov]
- 7. Hexane, 1-bromo- [webbook.nist.gov]
- 8. 1-Bromohexane | 111-25-1 [chemicalbook.com]
- 9. cdnisotopes.com [cdnisotopes.com]
